molecular formula C6H8BrN3S B3040286 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine CAS No. 1823402-38-5

4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine

Cat. No. B3040286
CAS RN: 1823402-38-5
M. Wt: 234.12 g/mol
InChI Key: AAVSPHABPHTEJY-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “this compound”, often involves multi-step reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, have been shown to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Synthesis and Characterization

  • Pyrimidine derivatives, including compounds structurally related to 4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine, have been synthesized and characterized for their potential anti-inflammatory activities. These studies involve the synthesis of substituted tetrahydropyrimidine derivatives and their evaluation for in vitro anti-inflammatory activities, highlighting the broad applicability of pyrimidine derivatives in medicinal chemistry (Gondkar, Deshmukh, & Chaudhari, 2013).

Medicinal Chemistry and Pharmacology

  • Pyrimidine cores are integral to the development of pharmaceuticals due to their presence in DNA and RNA. Research on pyrimidine derivatives, including those structurally similar to this compound, has shown these compounds to exhibit a range of pharmacological effects such as antimicrobial, antiviral, and anticancer activities. This highlights the versatility of pyrimidine derivatives in drug development and their potential in various therapeutic areas (JeelanBasha & Goudgaon, 2021).

Biochemical Applications

  • Beyond their pharmacological applications, pyrimidine derivatives have also been explored for their biochemical and molecular biology applications, including the study of nucleotide metabolism in cancer. This research focuses on the critical pathways that generate purine and pyrimidine molecules for DNA replication, RNA synthesis, and the broader implications of pyrimidine metabolism in cancer and other diseases (Siddiqui & Ceppi, 2020).

Chemical Synthesis and Reactivity

  • The chemical synthesis and reactivity of pyrimidine derivatives, including this compound, are areas of ongoing research. These studies involve understanding the synthetic pathways, mechanisms, and conditions for creating pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound “4-Amino-2-(methylthio)pyrimidine-5-carbonitrile” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “4-(Aminomethyl)-5-bromo-2-(methylthio)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . There is also potential for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVSPHABPHTEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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